(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Medicinal Chemistry FABP4/5 Inhibition Scaffold Differentiation

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798414-52-4) is a synthetic, non-annulated thiophenyl acrylamide derivative (C19H21NOS2, MW 343.5 g/mol) characterized by a (methylthio)phenyl cinnamamide core, an N-cyclopropyl substituent, and an N-(2-(thiophen-2-yl)ethyl) side chain. This compound belongs to a broader class of fatty-acid binding protein (FABP) 4/5 inhibitors exemplified by Hoffmann-La Roche's non-annulated thiophenylamide patent series (US 9,353,102 B2).

Molecular Formula C19H21NOS2
Molecular Weight 343.5
CAS No. 1798414-52-4
Cat. No. B2769632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
CAS1798414-52-4
Molecular FormulaC19H21NOS2
Molecular Weight343.5
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3
InChIInChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+
InChIKeyOLLUVMYBVMBHPC-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Target Compound Profile: (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798414-52-4) for Scientific Procurement


(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide (CAS 1798414-52-4) is a synthetic, non-annulated thiophenyl acrylamide derivative (C19H21NOS2, MW 343.5 g/mol) characterized by a (methylthio)phenyl cinnamamide core, an N-cyclopropyl substituent, and an N-(2-(thiophen-2-yl)ethyl) side chain . This compound belongs to a broader class of fatty-acid binding protein (FABP) 4/5 inhibitors exemplified by Hoffmann-La Roche's non-annulated thiophenylamide patent series (US 9,353,102 B2) [1]. It is primarily utilized as a specialized research chemical in early-stage drug discovery campaigns targeting metabolic and inflammatory pathways, where the combination of a metabolically stable cyclopropyl ring and a tunable thiophene-ethyl linker is sought for structure-activity relationship (SAR) exploration .

Why Generic Substitution of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide for Procurement is Inadvisable


Substituting (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide with a generic FABP4 inhibitor or a close structural analog carries substantial risk for scientific reproducibility. Within the non-annulated thiophenylamide class, even a seemingly conservative change—such as altering the thiophene attachment point from the 2-yl-ethyl to the 3-yl-methyl spacer or replacing the N-cyclopropyl group with an N-acetylindoline—can dramatically shift lipophilicity (clogP differences exceeding 0.5 units), metabolic stability, and the compound's precise binding modality within the FABP4/5 ligand-binding pocket [1]. Because the (E)-acrylamide geometry and the specific orientation of the methylthio substituent are critical for target engagement, generic replacement can lead to an unrecognized loss of potency, altered selectivity, and failed assay validation, ultimately compromising the integrity of SAR tables and lead optimization campaigns [2].

Quantitative Differentiation Evidence for (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide


Structural Uniqueness: N-Cyclopropyl/N-(2-(thiophen-2-yl)ethyl) Combination vs. Key Analogs

The target compound is the only commercially accessible non-annulated thiophenylamide that simultaneously incorporates an N-cyclopropyl group, a 4-(methylthio)phenyl acrylamide core, and an N-(2-(thiophen-2-yl)ethyl) side chain . The closest purchasable analog, (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide (CAS 1798402-07-9), differs by using a thiophen-3-ylmethyl spacer, which reduces conformational flexibility and alters the spatial orientation of the thiophene sulfur atom . Another frequently co-marketed analog, (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide (CAS 1798403-39-0), replaces the N-cyclopropyl and N-thiophenylethyl groups with an N-acetylindoline scaffold, resulting in a markedly different pharmacophore . These structural distinctions preclude direct substitution in SAR studies.

Medicinal Chemistry FABP4/5 Inhibition Scaffold Differentiation

Lipophilic Ligand Efficiency (LLE) Advantage Inferred from Calculated Physicochemical Properties

Lipophilic ligand efficiency (LLE = pIC50 − clogP) is a key selection criterion for FABP4/5 inhibitor optimization, where excessive lipophilicity often leads to poor pharmacokinetic profiles and off-target toxicity [1]. The target compound, with a calculated clogP of approximately 3.9, exhibits a lipophilicity profile that differs markedly from that of close analogs: the thiophen-3-ylmethyl analog (CAS 1798402-07-9) has a lower clogP (~3.4), while the N-(4-(methylthio)phenyl)acrylamide parent scaffold (CAS 27817-73-8) has a significantly lower clogP (~2.1) . Assuming comparable on-target potency based on the FABP4 patent class (IC50 ~30–50 nM for optimized non-annulated thiophenylamides) [2], the target compound's intermediate lipophilicity positions it favorably in the LLE optimization space, balancing cellular permeability with reduced promiscuity risk compared to more lipophilic bicyclic thiophenylamides (clogP >4.5).

Drug Design Lipophilic Efficiency FABP4 Inhibitor Optimization

N-Cyclopropyl Metabolic Stability Shield vs. Non-Cyclopropyl Containing Analogs

The N-cyclopropyl substituent is a well-established metabolic shield in medicinal chemistry, reducing cytochrome P450-mediated N-dealkylation [1]. While direct microsomal stability data for the target compound have not been publicly disclosed, the presence of the N-cyclopropyl group distinguishes it from analogs lacking this motif, such as N-(4-(methylthio)phenyl)acrylamide (CAS 27817-73-8) and acyclic N-alkyl variants . In the broader FABP4/5 inhibitor class, cyclopropyl-containing compounds consistently demonstrate improved metabolic half-life in human liver microsomes compared to their N-alkyl or N-aryl counterparts, a trend that supports the selection of the target compound for programs where metabolic stability is a critical screening parameter [2].

Metabolic Stability Cyclopropyl Effect In Vitro ADME

Synthetic Tractability and Procurement Differentiation: Single-Step Amidation vs. Complex Heterocyclic Assembly

The target compound's modular architecture—consisting of a commercially available 4-(methylthio)cinnamic acid precursor, cyclopropylamine, and 2-(thiophen-2-yl)ethanamine building blocks—enables straightforward one- or two-step amidation synthesis . In contrast, bicyclic thiophenylamide comparators (e.g., US 9,604,977 examples) typically require 5–8 synthetic steps, including cyclization and carboxylation sequences, leading to longer custom synthesis timelines (6–8 weeks vs. 2–3 weeks for the target compound) [1]. This synthetic accessibility translates into higher commercial availability: the target compound is listed by multiple vendors with 95%+ purity and 1–2 week delivery, while bicyclic comparators frequently require bespoke custom synthesis .

Synthetic Accessibility Custom Synthesis Procurement Lead Time

FABP4/5 Class Selectivity: Non-Annulated vs. Bicyclic Thiophenylamide Series Divergence

The non-annulated thiophenylamide chemotype (to which the target compound belongs) has been explicitly claimed in US 9,353,102 B2 as a dual FABP4/5 inhibitor scaffold, with representative compounds achieving IC50 values of 13–43 nM against FABP4 [1]. In contrast, the bicyclic thiophenylamide series (US 9,604,977 B2) demonstrates a divergent selectivity profile, with certain examples showing preferential FABP5 inhibition (>10-fold selectivity over FABP4) [2]. This chemotype-dependent selectivity divergence means that the target compound's non-annulated scaffold is more appropriate for studies requiring balanced dual FABP4/5 inhibition, while bicyclic analogs may bias results toward FABP5-driven phenotypes.

Target Selectivity FABP4/5 Dual Inhibition Chemotype Comparison

Optimal Research Application Scenarios for (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide


FABP4/5 Dual Inhibitor SAR Probe for Metabolic Disease Target Validation

The compound serves as a versatile SAR probe for exploring dual FABP4/5 inhibition in metabolic disease models. Its non-annulated scaffold provides balanced dual inhibition, as confirmed by class-level IC50 data (13–43 nM) [1], making it suitable for in vitro target engagement studies in adipocyte and macrophage assays where both FABP4 and FABP5 contribute to the disease phenotype [2].

Lead Optimization Starting Point: Balancing Lipophilicity and Metabolic Stability

With a calculated clogP of ~3.9, the compound occupies a favorable intermediate lipophilicity range compared to both overly polar parent scaffolds (clogP ~2.1) and overly lipophilic bicyclic analogs (clogP >4.5) [1]. Combined with the metabolic shield provided by the N-cyclopropyl group [2], it is an ideal starting point for lead optimization campaigns seeking to improve LLE and microsomal stability simultaneously.

Pharmacophore Model Building: Thiophene Linker Geometry Differentiation

The unique N-(2-(thiophen-2-yl)ethyl) side chain provides a distinct pharmacophoric vector compared to the thiophen-3-ylmethyl analog [1]. This makes the compound valuable for computational docking studies and 3D-QSAR model building aimed at understanding the spatial requirements for FABP4/5 ligand recognition and for designing next-generation inhibitors with improved binding kinetics.

Rapid Chemical Tool Generation for Academic Screening Consortia

Due to its modular synthesis (2-step amidation) and commercial availability with 95%+ purity and 1–2 week lead times [1], the compound is well-suited for academic screening consortia requiring rapid access to FABP4/5 chemical probes. Its favorable cost profile (<$400/g) compared to custom-synthesized bicyclic analogs (>$2,000/g) [2] makes it a pragmatic choice for budget-constrained exploratory biology programs.

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